N1-(4-fluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(4-fluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound featuring fluorinated aromatic rings and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors. This often involves nucleophilic substitution reactions and cyclization steps.
Introduction of the Fluorophenyl Groups: Fluorophenyl groups are introduced via electrophilic aromatic substitution reactions. Fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) are commonly used.
Coupling Reactions: The piperidine intermediate is then coupled with the fluorophenyl groups using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between the amine and oxalyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and carboxylic acids.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and carboxylic acids.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N1-(4-fluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: Potential use in the synthesis of advanced polymers and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance binding affinity through hydrophobic interactions and potential hydrogen bonding. The piperidine moiety may interact with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorophenyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide: Similar structure but with chlorine atoms instead of fluorine.
N1-(4-bromophenyl)-N2-(2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide: Bromine atoms replace the fluorine atoms.
N1-(4-methylphenyl)-N2-(2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide: Methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in N1-(4-fluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide imparts unique electronic properties, such as increased electronegativity and stability, which can enhance its binding affinity and specificity in biological systems compared to its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O4S/c22-15-4-8-17(9-5-15)25-21(28)20(27)24-13-12-18-3-1-2-14-26(18)31(29,30)19-10-6-16(23)7-11-19/h4-11,18H,1-3,12-14H2,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJJYMPWVWMHKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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